3-Methyluracil

Übersicht

Beschreibung

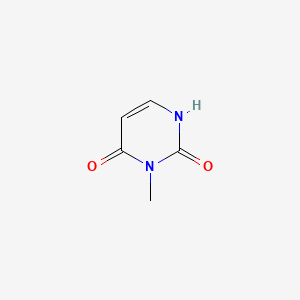

3-methyluracil is a pyrimidone that is uracil with a methyl group at position 3. It has a role as a metabolite. It is a pyrimidone and a nucleobase analogue. It is functionally related to a uracil.

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine : A study by Volkov and Maryina (2021) demonstrates the efficacy of "Methyluracil 2%" injections in treating cats with hyperacidal gastritis complicated by pancreatitis. The treatment accelerated the restoration of functional activity in affected organs and body systems, as evidenced by improved clinical observations and hematological parameters (Volkov & Maryina, 2021).

Ophthalmology : Gabdrakhmanova et al. (2022) and (2021) conducted studies on the wound-healing effect of ophthalmic drug films containing methyluracil for treating corneal burns in rabbits. The studies found that these films led to faster epithelialization and more structured restoration of the epithelial-stromal layer, with no toxic reactions observed (Gabdrakhmanova et al., 2022) and (Gabdrakhmanova et al., 2021).

Molecular Biology : Miguel et al. (1999) focused on the vibrational study of 3-methyluracil, which is essential for understanding the spectra of more complex compounds like nucleosides, nucleotides, and their polymers. This research contributes to the fundamental understanding of nucleic acid derivatives (Miguel et al., 1999).

Pharmacology : Lee et al. (1985) investigated N-[2-(hydroxyethoxy)methyl]-5-[3H]methyluracil as a potential tumor diagnostic agent. Despite its rapid urinary elimination and low tumor uptake, this study provides valuable insights into the pharmacokinetics of similar compounds (Lee et al., 1985).

Wirkmechanismus

Target of Action

3-Methyluracil is a methylated derivative of uracil . Uracil is a common and naturally occurring pyrimidine nucleobase, which is crucial in the synthesis of RNA . Therefore, the primary targets of this compound are likely to be the enzymes involved in RNA synthesis and metabolism.

Mode of Action

It is known that uracil derivatives can interact with various enzymes involved in rna synthesis and metabolism . As a methylated derivative, this compound may have unique interactions with these enzymes, potentially altering their function and affecting RNA synthesis.

Biochemical Pathways

This compound is likely to affect the biochemical pathways involved in RNA synthesis and metabolism . The methylation of uracil could potentially alter the normal function of RNA, leading to changes in protein synthesis and cellular function.

Pharmacokinetics

Based on the pharmacokinetics of similar compounds, it can be hypothesized that this compound is likely to be well-absorbed and distributed throughout the body . The compound may undergo hepatic metabolism, with the metabolites excreted in the urine

Result of Action

It has been suggested that uracil derivatives can have cytotoxic effects

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic factors

Biochemische Analyse

Biochemical Properties

3-Methyluracil interacts with various biomolecules in biochemical reactions. It has been used as a building block for the self-assembly generation of a new bioactive copper (II) complex . This complex shows a distorted octahedral coordination environment with two trans cmu− ligands adopting a bidentate N,O-coordination mode .

Cellular Effects

Uracil and its derivatives, including this compound, are known to play important roles in RNA and DNA, affecting cell function, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that uracil and its derivatives can undergo various transformations, including methylation and demethylation . These processes can influence the activity of enzymes, proteins, and other biomolecules .

Temporal Effects in Laboratory Settings

Studies on uracil and its derivatives have shown that these compounds can undergo various transformations over time, affecting their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the caffeine metabolism pathway, which includes a variety of other metabolites .

Transport and Distribution

It is known that uracil and its derivatives can cross all biological membranes and do not accumulate in organs or tissues .

Subcellular Localization

As a derivative of uracil, it is likely to be found wherever RNA is present within the cell .

Eigenschaften

IUPAC Name |

3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLZGVOSFFCKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878779 | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-34-4, 27942-00-3 | |

| Record name | 3-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 608-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-methyluracil?

A1: The molecular formula of this compound is C5H6N2O2, and its molecular weight is 126.11 g/mol.

Q2: How is this compound structurally characterized using spectroscopic techniques?

A2: Various spectroscopic techniques have been employed to elucidate the structure of this compound and its derivatives. These include:

- NMR Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]

- UV-Vis Spectroscopy: UV-Vis absorption spectra offer insights into the electronic transitions within the molecule, aiding in structural identification and quantification. [, ]

- Mass Spectrometry: Mass spectrometry helps determine the molecular weight and fragmentation pattern of the compound, providing valuable information for structural elucidation. [, , , ]

Q3: What are the differences in sublimation behavior between uracil and its methyl derivatives, including this compound?

A3: Research shows that uracil exhibits different sublimation behavior compared to its methyl derivatives, including this compound. The presence of hydrogen bonds in the solid state of uracil contributes to its higher sublimation enthalpy compared to its methylated counterparts. As the number of methyl groups increases, the strength of hydrogen bonding decreases, leading to a lower sublimation enthalpy. []

Q4: How can this compound be synthesized from readily available starting materials?

A4: A common synthetic approach to this compound involves the condensation of methylurea with cyanoacetic acid, followed by cyclization. [] Another method utilizes the reaction of 6-ethylamino-3-methyluracil with nitrobenzenes in hexamethylphosphoric triamide, which yields 3-methyl-5-aryluracils. []

Q5: What is significant about the bromination mechanism of this compound?

A5: Studies examining the bromination of uracil derivatives in acidic aqueous solutions revealed a two-step mechanism involving the formation of a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate. This intermediate subsequently undergoes acid-catalyzed dehydration to yield the final 5-bromouracil product. Notably, the dehydration step exhibits a primary isotope effect for the cleavage of C(5)-H bonds in the intermediates. []

Q6: Can this compound act as a ligand in coordination compounds?

A6: Yes, research has shown that derivatives of uracil, including 6-chloro-3-methyluracil (Hcmu), can act as ligands in coordination compounds. For instance, Hcmu reacts with copper(II) to form a complex, [Cu(cmu)2(H2O)2]·4H2O, showcasing its potential as a building block for bioactive metal complexes. []

Q7: How do oral contraceptives influence caffeine metabolism?

A7: Research suggests that oral contraceptive use can alter caffeine metabolism by potentially reducing the excretion of paraxanthine, a key caffeine metabolite. This effect may contribute to the observed differences in caffeine's effects on mineral excretion between women who use and do not use oral contraceptives. []

Q8: How is computational chemistry used to study this compound and its derivatives?

A8: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. For example:

- Molecular Docking: Docking studies are used to predict the binding modes and affinities of this compound derivatives to target proteins, aiding in drug discovery and development. []

- Density Functional Theory (DFT) Calculations: DFT calculations provide insights into electronic structure, bonding interactions, and spectroscopic properties of the molecule. [, ]

- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structure of this compound derivatives with their biological activities, facilitating the design of new compounds with improved properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734833.png)

![1-[(Z)-(3-phenoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734837.png)

![1-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734843.png)

![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)

![1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea](/img/structure/B7734862.png)

![(2E)-2-[4-(propan-2-yl)benzylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B7734863.png)

![1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734868.png)

![1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734873.png)

![1-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734888.png)

![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)

![Naphthalene-2-sulfonic acid (9,9-dimethyl-7-oxo-7,8,9,10-tetrahydro-benzo[b]naph](/img/structure/B7734902.png)

![4-[({8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)methyl]benzoic acid](/img/structure/B7734915.png)